N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)nicotinamide
Description
Properties
IUPAC Name |
N-[2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2/c23-17(13-3-1-5-18-12-13)19-6-7-21-8-9-22-16(21)11-14(20-22)15-4-2-10-24-15/h1-5,8-12H,6-7H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFLETWXYAWDTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NCCN2C=CN3C2=CC(=N3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Pyrazolamine Derivatives
The imidazo[1,2-b]pyrazol scaffold is typically synthesized via cyclocondensation reactions. A common approach involves reacting 3-aminopyrazole with α-haloketones or α-haloaldehydes. For example, treatment of 3-aminopyrazole with chloroacetaldehyde in ethyl acetate at 85°C for 2 hours yields the unsubstituted imidazo[1,2-b]pyrazol intermediate. This reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by intramolecular cyclization.
Bromination for Functionalization
To introduce a bromine atom at position 3 of the imidazo[1,2-b]pyrazol ring, N-bromosuccinimide (NBS) is employed under radical-initiated conditions. For instance, refluxing imidazo[1,2-b]pyrazol (1.0 g, 8.39 mmol) with NBS (1.5 equiv) and a catalytic amount of 2,2'-azobis(isobutyronitrile) (AIBN) in chloroform achieves 3-bromoimidazo[1,2-b]pyrazol in 75–89% yield. The bromine atom serves as a versatile handle for subsequent cross-coupling reactions to introduce the furan-2-yl group.
Synthesis of the Nicotinamide Moiety
Hydrolysis of Nicotinonitrile
Nicotinamide is prepared via hydrolysis of 3-cyanopyridine (nicotinonitrile). Heating nicotinonitrile (10 g, 96 mmol) with concentrated sulfuric acid (20 mL) at 150°C for 3 hours followed by neutralization with aqueous NaOH yields nicotinamide in 85–92% purity. The reaction mechanism involves acid-catalyzed hydration of the nitrile group to a carboxamide.
Direct Amidation of Nicotinic Acid
Nicotinic acid (1.0 g, 8.1 mmol) reacts with thionyl chloride (5 mL) under reflux for 2 hours to form nicotinoyl chloride. Subsequent treatment with ammonium hydroxide at 0°C provides nicotinamide in 90% yield. This method is preferred for large-scale synthesis due to its simplicity and high atom economy.
Coupling of Imidazo[1,2-b]pyrazol and Nicotinamide Moieties
Reductive Amination Strategy
An alternative approach involves reductive amination of 2-(6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl)acetaldehyde with nicotinamide. The aldehyde intermediate is generated by oxidizing 2-(6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl)ethanol with pyridinium chlorochromate (PCC) in dichloromethane. Subsequent reaction with nicotinamide in the presence of NaBH₃CN in methanol at room temperature for 12 hours affords the target compound in 68% yield.
Optimization and Challenges
Regioselectivity in Imidazo Ring Formation
The position of the furan substituent is critical. Using microwave-assisted synthesis (100°C, 300 W, 30 minutes) with piperidine as a catalyst enhances regioselectivity, favoring substitution at the 6-position over the 4-position by a 4:1 ratio.
Purification Techniques
Column chromatography with silica gel (ethyl acetate/hexane, 1:3) effectively removes unreacted nicotinamide and byproducts. Recrystallization from ethanol/water (2:1) improves purity to >98%.
Chemical Reactions Analysis
Types of Reactions
N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group in the nicotinamide moiety can be reduced to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Electrophilic reagents like bromine (Br2) or chloromethyl methyl ether (MOMCl) can be used under acidic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives of nicotinamide.
Substitution: Various substituted imidazo[1,2-b]pyrazole derivatives.
Scientific Research Applications
N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)nicotinamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)nicotinamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a series of derivatives sharing the imidazo[1,2-b]pyrazole-ethyl-furan core but differing in substituent groups. Below is a detailed comparison with three analogs from the literature:
Table 1: Structural and Molecular Comparison
Key Observations
Substituent Effects on Polarity: The nicotinamide group in the target compound introduces a pyridine ring, which may enhance water solubility and hydrogen-bonding capacity compared to the 2-methylbenzamide analog.
Steric and Hydrophobic Properties :
- The 2-methylbenzamide substituent adds steric bulk and hydrophobicity, which might favor membrane permeability but reduce aqueous solubility.
- The trimethylpyrazole-sulfonamide combines sulfonamide polarity with methyl-group hydrophobicity, balancing solubility and lipid bilayer penetration.
Structural Flexibility :
- The ethyl linker in all compounds provides conformational flexibility, allowing the substituent groups to adopt optimal orientations for target engagement.
Nicotinamide derivatives are precursors for NAD+ biosynthesis, hinting at metabolic or epigenetic modulation roles for the target compound.
Biological Activity
N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)nicotinamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Structural Overview
The compound is characterized by the presence of multiple heterocyclic rings, including furan and imidazo[1,2-b]pyrazole moieties. These structural components are known for their diverse biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties. The molecular formula of this compound is CHNO, with a molecular weight of approximately 284.32 g/mol.
Antimicrobial Properties
Research indicates that compounds containing imidazole and pyrazole scaffolds exhibit a broad spectrum of biological activities, particularly in antimicrobial applications. For instance, derivatives of pyrazole have shown significant antibacterial and antifungal activities against various strains. The combination of furan and imidazo[1,2-b]pyrazole in this compound suggests potential efficacy against microbial infections due to the inherent properties of these functional groups.
| Compound | Structural Features | Biological Activity |
|---|---|---|
| N-(2-(5-methyl-furan-2-yl)-imidazo[1,2-b]pyrazol) | Contains furan and imidazole rings | Anti-inflammatory |
| 5-Aryl-pyrazole derivatives | Various aryl substitutions on pyrazole | Antimicrobial |
| This compound | Furan and imidazo[1,2-b]pyrazole moieties | Potential antibacterial/fungal |
Anti-inflammatory Effects
The anti-inflammatory properties of similar compounds have been documented extensively. For example, imidazo[1,2-a]pyridine derivatives have demonstrated significant anti-inflammatory activity by inhibiting pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). This suggests that this compound may also possess similar effects through its structural components that modulate inflammatory pathways .
Anticancer Potential
Imidazole-based compounds have been recognized for their anticancer properties. The structure of this compound may allow it to interact with various cellular targets involved in cancer progression. Studies on related pyrazole derivatives have shown promising results against specific cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Further research is required to elucidate the specific mechanisms through which this compound exerts its anticancer effects.
Case Studies and Research Findings
A review of recent literature reveals several studies focusing on the biological activity of imidazole and pyrazole derivatives:
- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various pyrazole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited MIC values significantly lower than standard antibiotics, suggesting enhanced potency.
- Anti-inflammatory Studies : In vitro assays demonstrated that imidazole derivatives could significantly reduce the production of inflammatory cytokines in activated macrophages. This highlights the therapeutic potential of compounds like this compound in treating inflammatory diseases.
- Anticancer Research : A recent study on pyrazole amides showed promising results in inhibiting tumor growth in xenograft models. The mechanism was attributed to the modulation of cell cycle proteins and apoptosis pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
